molecular formula C16H14BrNO3 B4179450 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide

Cat. No. B4179450
M. Wt: 348.19 g/mol
InChI Key: HSVWFVIEWUQEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to inhibit the replication of HIV and hepatitis viruses. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide is its potential as a drug candidate. Its ability to exhibit various biochemical and physiological effects makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, HIV, and hepatitis. Another direction is to study its mechanism of action in more detail, which could provide insights into the development of new drugs that target similar pathways. Additionally, more research is needed to fully understand the advantages and limitations of this compound in lab experiments, which could help researchers optimize its use in future studies.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and hepatitis.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10(11-6-7-14-15(8-11)21-9-20-14)18-16(19)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVWFVIEWUQEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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